Regioisomeric Differentiation from 2,5-Dibromooxazole
The primary differentiation of 2,4-Dibromooxazole lies in its specific regioisomeric structure. Unlike the 2,5-dibromo isomer (CAS 1600240-06-9), the 2,4-arrangement of bromine atoms provides a unique spatial and electronic profile, influencing its reactivity in cross-coupling reactions and the properties of its downstream derivatives [1].
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | Bromine atoms at 2- and 4-positions on the oxazole ring |
| Comparator Or Baseline | 2,5-Dibromooxazole (CAS 1600240-06-9) with bromine at 2- and 5-positions |
| Quantified Difference | N/A (Qualitative differentiation) |
| Conditions | Structural analysis |
Why This Matters
This structural difference dictates distinct synthetic pathways and ensures the correct regioisomer is procured for structure-activity relationship (SAR) studies or to meet the specific requirements of a patented synthetic route.
- [1] Solomin, V., et al. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Eur. J. Org. Chem. 2019, (18), 2884-2898. View Source
